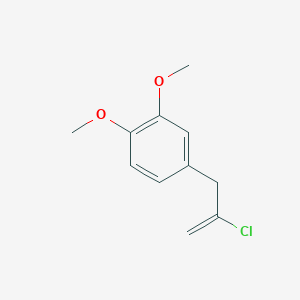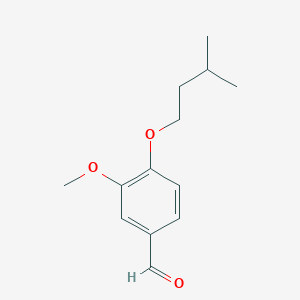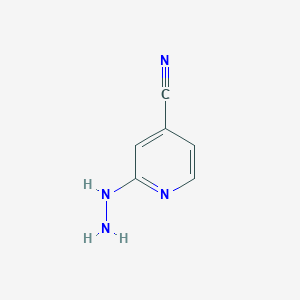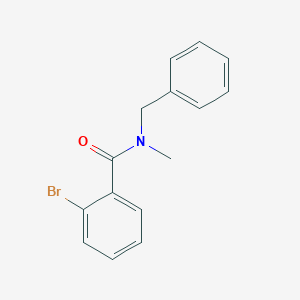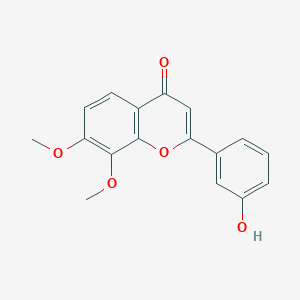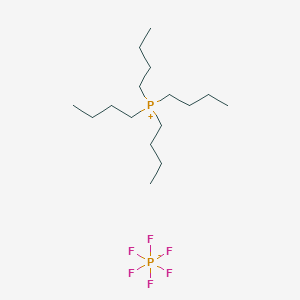
Dihydropanaxacol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is a naturally occurring compound found in certain plants, such as Panax ginseng. It is known for its unique structure, which includes three hydroxyl groups and two triple bonds. This compound has attracted significant attention due to its potential biological activities and applications in various fields.
Wissenschaftliche Forschungsanwendungen
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of an enantioconvergent enzyme-triggered cascade reaction, which allows for the production of both (3R,9R,10R)- and (3S,9R,10R)-isomers from Panax ginseng .
Industrial Production Methods
Industrial production of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is not well-documented, but it is likely that similar chemoenzymatic methods could be scaled up for commercial purposes. The use of biocatalysts and optimized reaction conditions would be essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wirkmechanismus
The mechanism of action of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. It has been shown to interact with aldo-keto reductase family members, such as AKR1B1, AKR1C1, and AKR1C2 . These interactions can modulate various cellular processes, including the reduction of reactive oxygen species and the regulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol: An enantiomer of the compound with similar properties but different stereochemistry.
Falcarinol: A related compound found in carrots and other plants, known for its anti-cancer properties.
Panaxytriol: Another compound from Panax ginseng with similar structure and biological activities.
Uniqueness
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and triple bonds
Eigenschaften
CAS-Nummer |
124989-71-5 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
ZEWGSHDZCDJZJF-GVDBMIGSSA-N |
Isomerische SMILES |
CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Kanonische SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
| 124989-71-5 | |
Synonyme |
dihydropanaxacol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





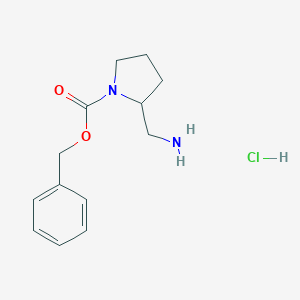

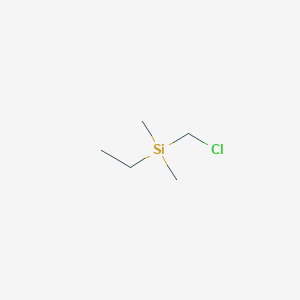
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40466.png)
